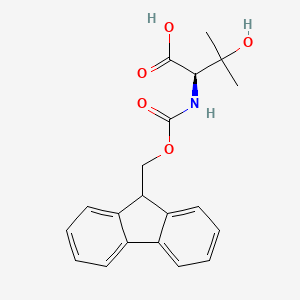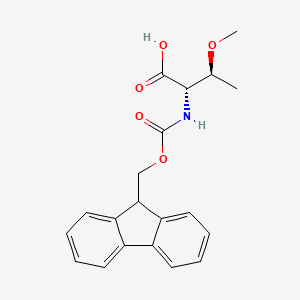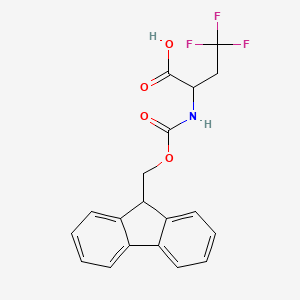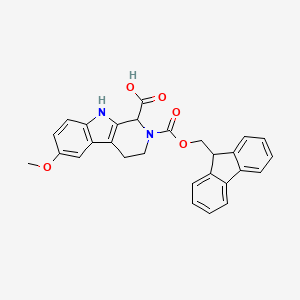
Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid
概要
説明
Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid: is a synthetic compound used primarily in proteomics research. It has a molecular formula of C28H24N2O5 and a molecular weight of 468.50 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid typically involves multiple steps, including the protection of functional groups, cyclization, and final deprotection. The key steps include:
Protection of Amino Group: The amino group is protected using Fmoc (9-fluorenylmethyloxycarbonyl) to prevent unwanted reactions during subsequent steps.
Cyclization: The protected intermediate undergoes cyclization to form the tetrahydronorharman ring structure.
Methoxylation: Introduction of the methoxy group at the 6th position.
Deprotection: Removal of the Fmoc group to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated synthesizers and high-throughput purification techniques.
化学反応の分析
Types of Reactions
Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
Chemistry
In chemistry, Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is used to study protein interactions and functions. It serves as a probe to investigate the binding sites and mechanisms of various proteins.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique properties enable the creation of innovative products with enhanced performance.
作用機序
The mechanism of action of Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid involves its interaction with specific molecular targets. The compound binds to proteins or enzymes, altering their activity and function. The pathways involved include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Fmoc-DL-tryptophan: Another Fmoc-protected amino acid with a similar structure but different functional groups.
Fmoc-DL-phenylalanine: Similar in terms of Fmoc protection but lacks the tetrahydronorharman ring structure.
Fmoc-DL-tyrosine: Contains an aromatic ring and Fmoc protection but differs in the side chain structure.
Uniqueness
Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid is unique due to its tetrahydronorharman ring structure and methoxy group. These features confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5/c1-34-16-10-11-24-22(14-16)21-12-13-30(26(27(31)32)25(21)29-24)28(33)35-15-23-19-8-4-2-6-17(19)18-7-3-5-9-20(18)23/h2-11,14,23,26,29H,12-13,15H2,1H3,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUENHMAHPHBWKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN(C3C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



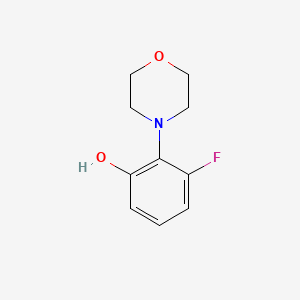

![Phenol, 4-bromo-2-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B1390361.png)

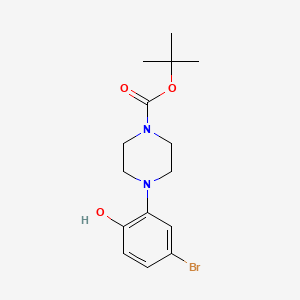
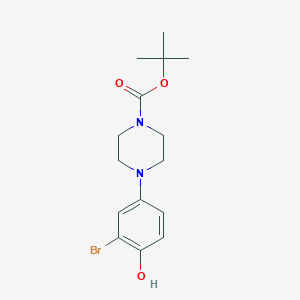
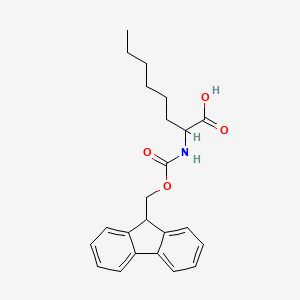
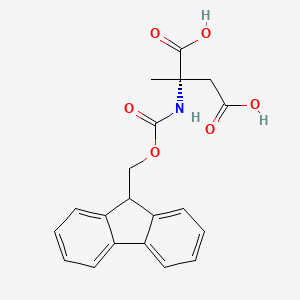
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-fluorobenzoic acid](/img/structure/B1390372.png)
